molecular formula C12H10ClF3N2 B12332550 1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- CAS No. 922552-57-6

1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)-

Cat. No.: B12332550
CAS No.: 922552-57-6
M. Wt: 274.67 g/mol
InChI Key: OPNSFUSUCUJPPZ-UHFFFAOYSA-N
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Description

1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- is a complex heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.

Preparation Methods

The synthesis of 1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the tricyclic indole structure, which can then be further modified to introduce the chloro and trifluoromethyl groups.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, potassium permanganate, lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it has been shown to bind to c-Met receptors, inhibiting their activity and thereby reducing cancer cell proliferation . The compound’s trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

Compared to other indole derivatives, 1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- stands out due to its unique combination of chloro and trifluoromethyl groups. These groups enhance its chemical stability and biological activity, making it more effective in certain applications . Similar compounds include:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties .

Properties

CAS No.

922552-57-6

Molecular Formula

C12H10ClF3N2

Molecular Weight

274.67 g/mol

IUPAC Name

6-chloro-9-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C12H10ClF3N2/c13-8-2-1-7(12(14,15)16)10-6-5-17-4-3-9(6)18-11(8)10/h1-2,17-18H,3-5H2

InChI Key

OPNSFUSUCUJPPZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC3=C(C=CC(=C23)C(F)(F)F)Cl

Origin of Product

United States

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